Product packaging for 3-propoxy-9H-pyrido[3,4-b]indole(Cat. No.:)

3-propoxy-9H-pyrido[3,4-b]indole

Cat. No.: B1231812
M. Wt: 226.27 g/mol
InChI Key: LPAODQAWVMEXKR-UHFFFAOYSA-N
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Description

3-Propoxy-9H-pyrido[3,4-b]indole is a chemical derivative based on the 9H-pyrido[3,4-b]indole scaffold, a structure more commonly known as β-Carboline or Norharman . This privileged tricyclic alkaloid framework is recognized as a promising synthetic target due to its association with a broad spectrum of biological activities, making it a compound of significant interest in medicinal chemistry and drug discovery research . The β-Carboline nucleus is a key pharmacophore found in numerous natural products and is known to exhibit pharmacological properties such as antibacterial, antifungal, anticancer, anxiolytic, and antimalarial activities . The specific substitution with a propoxy group at the C-3 position is designed to introduce diversity into the core structure, which can be critical for modulating the compound's physicochemical properties, binding affinity, and overall biological profile . As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecular hybrids and for probing structure-activity relationships (SAR). Researchers can utilize this compound to explore its potential application in various fields, including the development of fluorescent probes, given that related C-3 substituted pyrido[3,4-b]indole derivatives have been investigated for their photophysical characteristics . The compound is provided as a solid with a high purity level (>98.0%), and typical storage recommendations are at room temperature, preferably in a cool, dark place . This product is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B1231812 3-propoxy-9H-pyrido[3,4-b]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-propoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2O/c1-2-7-17-14-8-11-10-5-3-4-6-12(10)16-13(11)9-15-14/h3-6,8-9,16H,2,7H2,1H3

InChI Key

LPAODQAWVMEXKR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=C2C(=C1)C3=CC=CC=C3N2

Synonyms

3-PBC cpd
3-propoxy-beta-carboline
3-propyloxy-carboline

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Propoxy 9h Pyrido 3,4 B Indole

Historical Perspectives on the Synthesis of 3-Propoxy-9H-pyrido[3,4-b]indole

Historically, the synthesis of the 9H-pyrido[3,4-b]indole (β-carboline) core has been dominated by classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions. These foundational approaches have been instrumental in accessing the fundamental tricyclic structure. wikipedia.orgnih.gov The Pictet-Spengler reaction, for instance, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. nih.gov Similarly, the Bischler-Napieralski reaction utilizes the cyclization of β-arylethylamides to form dihydroisoquinoline precursors, which can then be further elaborated to the β-carboline skeleton. wikipedia.orgnrochemistry.comorganic-chemistry.org

While these methods have been pivotal, the direct introduction of a propoxy group at the 3-position during the initial ring formation is not a common historical approach. Early synthetic efforts typically focused on establishing the core structure, with subsequent functionalization being a separate strategic consideration. The synthesis of 3-alkoxy derivatives, including the target compound this compound, has therefore been explored through multi-step sequences, often involving the initial synthesis of a suitable precursor that can be chemically modified to introduce the desired propoxy moiety.

Core Synthetic Pathways and Proposed Reaction Mechanisms

The synthesis of this compound is not typically achieved in a single step but rather through a series of well-established organic reactions. The most logical and frequently employed strategy involves the initial construction of a 3-hydroxy-9H-pyrido[3,4-b]indole precursor, followed by etherification to introduce the propoxy group.

Multi-Step Condensation, Cyclization, and Etherification Approaches

A common pathway to this compound commences with the synthesis of 3-hydroxy-β-carboline. One documented method to achieve this precursor is through the diazotization of 3-amino-β-carboline. prepchem.com This reaction involves treating the amino derivative with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium, typically sulfuric acid, at low temperatures to form a diazonium salt. prepchem.com This intermediate is then hydrolyzed by heating the reaction mixture, leading to the formation of 3-hydroxy-β-carboline. prepchem.com

Once the 3-hydroxy-β-carboline is obtained, the propoxy group can be introduced via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classic etherification method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane. masterorganicchemistry.com The reaction is an SN2 process and is typically carried out in a polar aprotic solvent. wikipedia.org

Proposed Reaction Mechanism for Williamson Ether Synthesis:

Deprotonation: The hydroxyl group of 3-hydroxy-9H-pyrido[3,4-b]indole is deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide.

Nucleophilic Attack: The resulting alkoxide anion performs a nucleophilic attack on the primary carbon of the propyl halide.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the ether linkage and yielding this compound.

StepReactantsReagents/ConditionsProduct
13-Amino-9H-pyrido[3,4-b]indole1. NaNO2, H2SO4, 0°C; 2. Heat3-Hydroxy-9H-pyrido[3,4-b]indole
23-Hydroxy-9H-pyrido[3,4-b]indole1. Base (e.g., NaH); 2. Propyl halide (e.g., CH3CH2CH2Br)This compound

Intramolecular Heck Cyclization Protocols for Pyrido[3,4-b]indole Core Formation

While not directly leading to this compound, intramolecular Heck reactions represent a powerful and modern approach to construct the core pyrido[3,4-b]indole skeleton. rsc.org This palladium-catalyzed reaction typically involves the cyclization of a suitably substituted indole (B1671886) derivative bearing a vinyl or aryl halide. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the halide, followed by intramolecular insertion of the double bond and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. This methodology offers a versatile route to various substituted β-carbolines.

Palladium-Catalyzed Synthetic Strategies and Innovations

Palladium catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds, including β-carbolines. nih.gov Beyond the Heck reaction, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, have been employed to functionalize the β-carboline scaffold. nih.gov While direct C-O coupling to introduce a propoxy group at the 3-position is a plausible strategy, it is less commonly reported for this specific transformation compared to the Williamson ether synthesis. A palladium-catalyzed iminoannulation of alkynes has also been developed for the synthesis of substituted β- and γ-carbolines, showcasing the versatility of palladium in constructing these ring systems. nih.govresearchgate.net

Derivatization and Scaffold Functionalization Strategies of this compound

The this compound scaffold can be further modified to explore structure-activity relationships for various biological targets. Functionalization can occur at several positions on the tricyclic system.

One approach for derivatization involves reactions at the 3-position. For instance, if a 3-formyl-9H-pyrido[3,4-b]indole is used as a precursor, it can undergo a Morita–Baylis–Hillman reaction to introduce new functional groups at the benzylic position. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction involves the coupling of the aldehyde with an activated alkene in the presence of a nucleophilic catalyst.

C-3 Functionalization Approaches and their Chemical Utility

The functionalization at the C-3 position of the β-carboline nucleus is a key strategy for modulating the properties of these molecules. While direct functionalization of the 3-propoxy group is not extensively detailed, the synthesis of various 3-substituted β-carbolines provides a foundation for accessing a range of analogues.

One versatile approach involves the use of 3-formyl-9H-pyrido[3,4-b]indole as a precursor. This aldehyde can undergo various transformations to introduce diverse functionalities at the C-3 position. For instance, the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-β-carbolines with activated alkenes, such as acrylonitrile (B1666552) and various acrylates, in the presence of a catalyst like DABCO, yields C-3 substituted MBH adducts. This reaction creates a new carbon-carbon bond and introduces a hydroxyl group and an electron-withdrawing group, providing a handle for further chemical modifications.

The synthesis of 3-substituted-9H-pyrido[3,4-b]indol-1(2H)-ones also serves as an important pathway. These β-carbolinone derivatives can be prepared from 3-substituted β-carbolines in a two-step process involving N-oxidation followed by rearrangement. A variety of substituents at the C-3 position, including ethoxycarbonyl, hydroxymethyl, and cyano groups, have been successfully incorporated using this methodology. These functional groups offer opportunities for further chemical transformations, expanding the library of accessible C-3 functionalized β-carboline derivatives.

The introduction of an alkoxy group, such as the propoxy group in this compound, can be achieved through nucleophilic substitution reactions on a suitable precursor, such as a 3-halo-β-carboline or a related derivative.

N-9 Substitution and its Influence on Chemical Reactivity and Synthetic Outcomes

The nitrogen atom at the N-9 position of the indole ring within the β-carboline scaffold is a common site for substitution, which can significantly influence the molecule's chemical reactivity and physical properties.

Studies on 3-formyl-1-aryl-9H-pyrido[3,4-b]indole derivatives have shown that N-9 substitution can impact the outcome of subsequent reactions. For example, the N-ethyl derivative of a 3-formyl-β-carboline displayed a higher affinity for the Morita–Baylis–Hillman reaction compared to its N-H counterpart. This suggests that the electronic and steric properties of the N-9 substituent can modulate the reactivity of other functional groups within the molecule.

In some cases, the N-9 position can also participate in reactions intended for other sites. During the Morita–Baylis–Hillman reaction of certain 3-formyl-β-carbolines, Michael addition at the N-9 position has been observed as a competing reaction. This highlights the nucleophilic character of the N-9 nitrogen and the importance of carefully selecting reaction conditions to achieve the desired synthetic outcome.

The introduction of substituents at the N-9 position is typically achieved through alkylation reactions using an appropriate alkyl halide in the presence of a base.

Synthesis of Analogues and Related Tricyclic β-Carbolinone Systems

The synthesis of analogues of this compound and related tricyclic β-carbolinone systems is crucial for structure-activity relationship studies. The synthetic methodologies described for C-3 functionalization and N-9 substitution provide the tools to generate a diverse range of such compounds.

By varying the starting materials and reagents, a wide array of substituents can be introduced at different positions of the β-carboline core. For example, the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, allows for the incorporation of various aldehydes and tryptamine derivatives to construct the tricyclic framework with different substitution patterns. Subsequent oxidation and functional group manipulations can then lead to a library of analogues.

The synthesis of 3-substituted β-carbolinones, as previously mentioned, is a valuable route to a class of related tricyclic systems. The reaction of 3-substituted β-carboline N-oxides with acetic anhydride (B1165640) followed by hydrolysis provides access to these derivatives in good yields. This methodology has been successfully applied to starting materials bearing electron-withdrawing groups at the C-3 position.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Chemistry

The unambiguous determination of the structure and purity of newly synthesized compounds is paramount in chemical research. A suite of advanced analytical techniques is routinely employed for the characterization of this compound and its derivatives.

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of β-carboline derivatives. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms and the electronic environment within the molecule. For instance, the ¹H NMR spectrum of a related 1-methyl-9H-pyrido[3,4-b]indole shows characteristic signals for the aromatic protons of the indole and pyridine (B92270) rings, as well as a singlet for the methyl group. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to further confirm the assignments of proton and carbon signals.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the mass spectrum of 1-methyl-9H-pyrido[3,4-b]indole exhibits a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The β-carboline scaffold exhibits characteristic absorption bands corresponding to N-H stretching of the indole ring, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic system. For this compound, additional bands corresponding to the C-O stretching of the propoxy group would be expected.

Pharmacological Profiles and Biological Investigations of 3 Propoxy 9h Pyrido 3,4 B Indole in Preclinical Models

Modulation of Neurotransmitter Systems and Receptors

The interaction of β-carboline derivatives with various neurotransmitter systems is a cornerstone of their pharmacological activity. These interactions are often complex, with the affinity and efficacy being highly dependent on the specific substitution patterns on the tricyclic core.

GABAA Receptor Interactions and Subtype Selectivity Profiling (e.g., α1, α2, α3, α5-containing GABAA receptors)

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a primary target for many β-carboline compounds. These ligands bind to the benzodiazepine (B76468) (BZD) site on the receptor, where they can act as positive allosteric modulators (agonists), negative allosteric modulators (inverse agonists), or neutral antagonists that block the effects of other BZD-site ligands.

Research into various β-carboline derivatives has revealed a spectrum of activities and selectivities for different GABAA receptor subtypes, which are defined by their alpha (α) subunit composition (α1, α2, α3, α5). For instance, the β-carboline-3-carboxylate-t-butyl ester (βCCt) demonstrates a notable preference for the α1 subunit. nih.gov Studies have shown that βCCt has a 20-fold and 10-fold selectivity for the α1 subtype over the α2 and α3 receptor subtypes, respectively, and over 150-fold selectivity for the α1 site over the α5 subtype. nih.gov Another compound, FG-7142, is a partial inverse agonist with its highest affinity for the α1 subunit-containing GABAA receptor, though it is not considered selective. researchgate.net The convulsant β-carboline DMCM acts as a negative allosteric modulator at most GABAA receptor subtypes. core.ac.uk

The functional outcome of these interactions is diverse. Ligands with selectivity for the α1 subunit are often associated with sedative effects, while those targeting α2 and/or α3 subunits are linked to anxiolytic activity. wikipedia.org The development of subtype-selective partial inverse agonists for α5-containing receptors is being explored for potential cognitive-enhancing effects.

Binding Selectivity of β-Carboline Derivatives at GABAA Receptor Subtypes
CompoundPrimary Target SubtypeObserved SelectivityFunctional Activity
βCCt (β-carboline-3-carboxylate-t-butyl ester)α120-fold over α2, 10-fold over α3, >150-fold over α5 nih.govMixed agonist-antagonist nih.gov
3-PBC (3-propoxy-β-carboline)α110-fold selectivity over α2 and α3 nih.govNot specified
FG-7142α1 (highest affinity)Not selective researchgate.netPartial inverse agonist researchgate.net
DMCM (Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate)MultipleActs on most subtypes core.ac.ukNegative allosteric modulator core.ac.uk

Ligand Properties at Serotonin (B10506) Receptors

Pyridoindole and β-carboline derivatives frequently exhibit affinity for various serotonin (5-HT) receptors. The nature of this interaction is highly dependent on the specific chemical structure, including ring saturation and the presence of substituents.

A broad examination of β-carbolines revealed modest binding affinity for 5-HT2A receptors, with little to no affinity for 5-HT1A receptors. nih.govsemanticscholar.org The affinity at 5-HT2A receptors is influenced by substitutions on the β-carboline ring. nih.gov For instance, studies on ring-substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-β-carbolines at 5-HT2A and 5-HT2C receptors showed that while methoxy-substituted derivatives had similar affinities to their parent compounds, certain bromo-substituted derivatives, particularly at the 8-position, displayed enhanced affinity. nih.gov

The β-carboline harmine, for example, shows a notable affinity for the 5-HT2A receptor. wikipedia.org A library of synthetic 1-aryl-β-carbolines demonstrated the most potent activity against the 5-HT2B and 5-HT2C receptors. acs.org Within this library, specific compounds showed high selectivity for the 5-HT2B receptor. acs.org The interaction of indole (B1671886) derivatives with serotonin receptors often involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) on the receptor. nih.gov

Binding Affinity of β-Carboline Derivatives at Serotonin Receptors
Compound/Derivative ClassReceptor SubtypeBinding Affinity (Ki) / Observations
General β-carbolines5-HT2AModest affinity nih.govsemanticscholar.org
General β-carbolines5-HT1ALittle to no affinity nih.govsemanticscholar.org
Harmine5-HT2AKi = 230–397 nM wikipedia.org
Harmine5-HT2CKi = 5,340 nM wikipedia.org
1-Aryl-β-carbolines (general)5-HT2B and 5-HT2CMost potent activity observed at these subtypes acs.org
Compound 15h (a 1-aryl-β-carboline)5-HT7Ki = 294 nM acs.org

Aminergic G Protein-Coupled Receptor Modulation

Beyond GABAA and serotonin receptors, the β-carboline scaffold can interact with other aminergic G protein-coupled receptors (GPCRs), although often with lower affinity. wikipedia.org For example, a broad screening of β-carbolines showed little to no affinity for dopamine (B1211576) D2 receptors. nih.govsemanticscholar.org However, specific derivatives have shown some activity. The 1-aryl-β-carboline analogue 17a was found to have activity at the dopamine D1 receptor with a Ki of 536 nM. acs.org

Neurobiological Activities and Neuroprotective Potential

The diverse receptor interactions of pyridoindole and β-carboline derivatives translate into a range of neurobiological activities, including significant neuroprotective potential observed in various preclinical models of neurodegenerative diseases.

Studies in In Vitro and In Vivo Models of Neurodegeneration (e.g., Alzheimer's, Parkinson's disease models)

Alzheimer's Disease Models: The potential therapeutic application of pyridoindole derivatives in Alzheimer's disease (AD) has been explored. In a trimethyltin (B158744) (TMT)-induced animal model of AD-like neurodegeneration, which targets the hippocampus and causes neuronal cell death and cognitive impairment, the pyridoindole derivative SMe1EC2 was investigated. nih.gov Administration of SMe1EC2 was found to significantly preserve the viability of pyramidal cells in the CA1 area of the hippocampus. nih.gov This neuroprotective effect was linked to a reduction in oxidative stress, as both SMe1EC2 and vitamin C prevented an increase in malondialdehyde (MDA) levels in the serum. nih.gov Furthermore, studies on synthetic indole-phenolic compounds have demonstrated their ability to counter reactive oxygen species (ROS) generated by the Aβ(25–35) peptide, a key player in AD pathology. nih.gov These compounds increased cell viability by an average of 25% and reduced ROS levels to basal states in cellular models. nih.gov

Parkinson's Disease Models: β-carbolines have been extensively studied in the context of Parkinson's disease (PD). Some β-carbolines are considered potential endogenous and exogenous neurotoxins that could contribute to PD pathogenesis. tandfonline.com Conversely, certain derivatives have shown neuroprotective effects. The compound 9-methyl-β-carboline has demonstrated a capacity to protect and even regenerate dopaminergic neurons by inducing the expression of neurotrophic factors and reducing apoptotic signals. tandfonline.com It also reduces levels of α-synuclein, a protein central to PD pathology, and inhibits both monoamine oxidase A and B. tandfonline.com

In a study using a 1-methyl-4-phenylpyridin-1-ium (MPP+)-induced cytotoxicity model of PD, a derivative, 3-(1-benzyl-1H-tetrazol-5-yl)-1-(p-dimethylaminophenyl)-β-carboline, showed low cytotoxicity and effectively prevented cell death induced by the neurotoxin. nih.gov Another study on 1-thienyl-β-carboline derivatives identified a compound, CZ-17, that significantly increased dopamine and serotonin levels and improved motor disability in an MPTP-induced zebrafish model of PD. nih.gov This compound also exhibited a direct neuroprotective effect in a corticosterone-induced neural cell injury model. nih.gov

Impact on Neurite Outgrowth and Neurogenesis in Cellular and Animal Models

Several pyridoindole derivatives have shown positive effects on neuronal plasticity, including neurite outgrowth and neurogenesis. In primary hippocampal neuronal cultures, the newly synthesized pyridoindole derivative SMe1EC2M3 was found to stimulate the length of neurites. nih.govnih.gov Specifically, incubation with 1.50 µM of SMe1EC2M3 led to a significant increase in neurite length, suggesting a positive impact on neuronal differentiation. nih.gov

In a chronic mild stress (CMS) model in rats, a condition known to impair hippocampal neurogenesis, administration of SMe1EC2M3 was found to ameliorate some of the behavioral consequences of stress. nih.gov Furthermore, SMe1EC2M3 treatment modulated changes in markers of neurogenesis in the hippocampus of these animals. nih.gov For instance, it significantly increased the number of SOX2-positive cells, which are neural stem/progenitor cells, in the hippocampal dentate gyrus of CMS-treated animals. nih.gov These findings suggest that pyridoindole derivatives like SMe1EC2M3 may have therapeutic potential in conditions associated with impaired neurogenesis, such as depression. nih.govnih.gov

Assessment of Effects on Cognitive Function in Preclinical Behavioral Paradigms

Currently, there is a lack of specific preclinical data assessing the direct effects of 3-propoxy-9H-pyrido[3,4-b]indole on cognitive function through established behavioral paradigms.

Research on Anti-addictive Properties and Abuse-Related Behavioral Modulation

Preclinical studies have demonstrated that this compound, also known as 3-PBC, can reduce alcohol-reinforced behaviors in animal models. Specifically, in rodent lines selectively bred for high alcohol consumption, this compound has shown efficacy in diminishing behaviors motivated by alcohol. Research involving bilateral microinfusion of this compound into the ventral pallidum, a key brain region in alcohol reward, resulted in significant reductions in alcohol-reinforced actions. Further studies have indicated that this compound hydrochloride (3-PBC) can decrease impulsivity and binge alcohol drinking in rat models of early life stress. nih.gov When administered directly into the central nucleus of the amygdala (CeA) or the medial prefrontal cortex (mPFC), 3-PBC significantly reduced both impulsivity and operant responding for alcohol. nih.gov This suggests a modulatory role of the compound on the neural circuits underlying addiction and impulsivity. nih.gov The anti-alcohol effects of β-carbolines like this compound are thought to be mediated through their action as antagonists at the α1 subunit of the GABAA receptor. wisconsin.edu

Animal ModelBrain Region of AdministrationObserved Effect
Alcohol-preferring (P) and high-alcohol-drinking (HAD) ratsVentral PallidumReduction in alcohol-reinforced behaviors
Maternally deprived (MD) ratsCentral Nucleus of the Amygdala (CeA)Significant reduction in impulsivity and operant responding for alcohol nih.gov
Maternally deprived (MD) ratsMedial Prefrontal Cortex (mPFC)Significant reduction in impulsivity and operant responding for alcohol nih.gov

Anticancer and Antitumor Research

While the broader class of 9H-pyrido[3,4-b]indoles, or β-carbolines, has been a subject of anticancer research, specific studies on the anticancer and antitumor properties of this compound are not extensively documented in the available literature.

There is no specific information available from preclinical studies regarding the in vivo antitumor efficacy of this compound in murine xenograft models.

Immunomodulatory and Anti-inflammatory Investigations

Detailed investigations into the specific immunomodulatory and anti-inflammatory properties of this compound have not been reported in the reviewed scientific literature.

Antimicrobial and Antiviral Activity Assessments (e.g., Anti-HIV Potential of Derivatives)

Research into novel therapeutic agents has identified derivatives of the 9H-pyrido[3,4-b]indole scaffold as possessing potential antimicrobial and antiviral properties. The core structure is recognized as a valuable pharmacophore in the design of new drugs to combat infectious diseases.

While direct and extensive studies on the antimicrobial and antiviral activities of this compound itself are limited in publicly accessible literature, its mention within broader research on antimicrobial and antiviral agents suggests its relevance to this field of study. For instance, a dissertation by Veera Venkata Naga Phani Babu Tiruveedhula mentions this compound (also referred to as 3-PBC) in the context of developing agents against microbial infections. wisconsin.edu The work highlights the urgent need for new treatments due to the rise of drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), and the global threat of HIV co-infection with drug-resistant tuberculosis and MRSA. wisconsin.edu

The research described involves the synthesis and evaluation of novel acrylic acid ethyl ester derivatives, which are structurally distinct from this compound but are investigated for their efficacy against a wide array of bacteria, including clinically significant resistant strains. wisconsin.edu This indicates the broader interest in scaffolds that can serve as a basis for drugs targeting these challenging infections. The inclusion of this compound in such a document, even if not the primary focus of the new derivatives, points towards its consideration within the landscape of potential antimicrobial and antiviral compounds.

Furthermore, patents related to new indole derivatives and their use as antiviral agents also list this compound among a vast number of compounds. google.comgoogle.com This inclusion in patent literature underscores the compound's relevance to the field of antiviral research, although specific data on its anti-HIV efficacy from these documents is not detailed.

Table 1: Context of this compound in Antimicrobial and Antiviral Research

Reference Type Focus of Research Relevance of this compound
Dissertation wisconsin.edu Synthesis of novel antimicrobial agents to combat drug-resistant bacteria and co-infections. Mentioned as 3-PBC, providing context for the development of new therapeutic agents.
Patent google.com Novel IDO (indoleamine 2,3-dioxygenase) inhibitors and their uses. Listed as a chemical compound within the scope of the invention.
Patent google.com New methods for treating cancer. Listed as a chemical compound with potential relevance to antiviral agents.

Aryl Hydrocarbon Receptor (AHR) Activation Studies (in the context of related β-carbolines)

There is no specific information available in the reviewed scientific literature regarding the direct study of this compound and its activity as an activator of the Aryl Hydrocarbon Receptor (AHR).

Chondrogenic Effects and Cartilage Regeneration Research (exploring the β-carboline scaffold's potential)

Based on the available scientific literature, there are no specific research findings on the chondrogenic effects or the potential for cartilage regeneration of this compound.

Structure Activity Relationship Sar Studies of 3 Propoxy 9h Pyrido 3,4 B Indole and Its Analogues

Correlation Between Structural Modifications and GABAA Receptor Binding Affinity and Subtype Selectivity

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapeutic agents due to its role in mediating inhibitory neurotransmission in the central nervous system. While direct studies on 3-propoxy-9H-pyrido[3,4-b]indole are limited, research on related β-carboline derivatives provides significant insights into the structural requirements for GABAA receptor modulation.

The nature of the substituent at the 3-position of the β-carboline ring system is a key determinant of the compound's effect on the GABAA receptor. Studies on a series of alkyl β-carboline-3-carboxylate esters have revealed that the ester group's alkyl chain length influences the compound's pharmacological action. For instance, the propyl ester of β-carboline-3-carboxylic acid has been shown to act as a benzodiazepine (B76468) agonist, enhancing low-affinity GABA binding. nih.gov In contrast, the methyl and ethyl esters of the same parent molecule act as benzodiazepine antagonists. nih.gov This suggests that the propoxy group in this compound could potentially confer agonistic properties at the GABAA receptor.

Furthermore, research has demonstrated that repeated administration of ethyl-β-carboline-3-carboxylate (β-CCE) can lead to a decrease in the total number of binding sites for GABA, which is thought to mediate its proconvulsant effects. nih.gov More recent investigations have highlighted the potential of β-carboline derivatives to promote remyelination by enhancing the GABAA receptor response in oligodendrocytes. frontiersin.org Specifically, N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE) have been identified as positive allosteric modulators of oligodendroglial GABAA receptors, leading to improved myelination in animal models. frontiersin.org These findings underscore the critical role of the substituent at the C-3 position in determining the affinity and functional selectivity of β-carbolines for different GABAA receptor subtypes and functions.

Table 1: Influence of C-3 Substituents on GABAA Receptor Activity of β-Carboline Analogues

CompoundC-3 SubstituentObserved GABAA Receptor ActivityReference
Methyl β-carboline-3-carboxylate-COOCH3Benzodiazepine antagonist nih.gov
Ethyl β-carboline-3-carboxylate (β-CCE)-COOC2H5Benzodiazepine antagonist, proconvulsant, moderate potentiation in oligodendrocytes nih.govfrontiersin.org
Propyl β-carboline-3-carboxylate-COOC3H7Benzodiazepine agonist nih.gov
N-butyl-β-carboline-3-carboxylate (β-CCB)-COOC4H9Robust potentiation in oligodendrocytes frontiersin.org

Influence of Substituents on Anticancer, Neuroprotective, and Anti-addictive Biological Activities

The versatility of the β-carboline scaffold extends to a range of other biological activities, including anticancer, neuroprotective, and anti-addictive effects. The nature and position of substituents on the pyrido[3,4-b]indole ring system are critical for these activities.

Anticancer Activity: Research into novel pyrido[3,4-b]indole derivatives has identified potent broad-spectrum anticancer agents. nih.govresearchgate.net A clear structure-activity relationship has been established, with substitutions at the C-1, C-6, and N-9 positions significantly influencing antiproliferative activity. nih.govresearchgate.net For instance, the presence of a 1-naphthyl group at the C-1 position combined with a methoxy (B1213986) group at the C-6 position results in compounds with high potency against various cancer cell lines, including breast, colon, melanoma, and pancreatic cancers. nih.govresearchgate.net Conversely, the introduction of a methyl group at the N-9 position has been found to disrupt important binding interactions, such as hydrogen bonding, with target proteins like MDM2. nih.govresearchgate.net

Table 2: Anticancer Activity of Selected Pyrido[3,4-b]indole Derivatives

CompoundC-1 SubstituentC-6 SubstituentN-9 SubstituentAnticancer Potency (IC50)Reference
1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole1-NaphthylMethoxyHHigh (e.g., 80 nM for breast cancer) nih.govresearchgate.net
Analogues with N-9 methyl groupVariousVariousMethylReduced activity nih.govresearchgate.net

Neuroprotective Activity: β-Carboline alkaloids have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease. Their mechanism of action is often linked to the inhibition of monoamine oxidase (MAO) and the reduction of oxidative stress. SAR studies have begun to elucidate the structural features necessary for neuroprotection. For example, a study on 3-tetrazolyl-β-carboline derivatives identified a compound with a 1-(p-dimethylaminophenyl) group and a 3-(1-benzyl-1H-tetrazol-5-yl) group as having low cytotoxicity and excellent neuroprotective effects against MPP+-induced cell death. nih.gov This highlights the importance of aryl substitutions at both the C-1 and C-3 positions for conferring neuroprotective properties.

Anti-addictive Potential: The potential of β-carbolines in treating addiction, particularly alcoholism, is an emerging area of research. These compounds are thought to exert their effects by modulating the brain's reward pathways, possibly through interactions with opioid and dopaminergic systems. While specific SAR for anti-addictive properties is still being established, studies on ibogaine, a structurally related indole (B1671886) alkaloid, and its analogues suggest that the core indole structure is crucial for these effects. Further research on simpler β-carbolines is needed to delineate the specific substitutions that can optimize anti-addictive activity while minimizing unwanted psychoactive effects.

Computational Chemistry and Molecular Modeling Approaches for SAR Prediction and Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of structure-activity relationships and the rational design of new ligands. These approaches have been successfully applied to the study of β-carboline derivatives.

Molecular docking studies have been instrumental in understanding the binding modes of pyrido[3,4-b]indoles to their biological targets. For example, docking simulations of anticancer β-carbolines into the MDM2 protein have revealed key interactions, such as hydrogen bonding between a 6-methoxy group and a tyrosine residue, as well as hydrophobic and pi-pi stacking interactions. nih.gov These models also explain the detrimental effect of an N-9 methyl group, which disrupts these crucial binding interactions. nih.govresearchgate.net

In the context of neuroprotective activity, computational studies have provided insights into the inhibition of monoamine oxidase A (MAO-A) by β-carbolines. nih.gov Molecular dynamics simulations and linear interaction energy (LIE) methods have helped to identify the key structural features responsible for productive binding to the MAO-A active site. nih.gov These computational models can guide the design of new β-carboline derivatives with enhanced MAO-A inhibitory potency for potential use in treating depression and other neurological disorders.

Furthermore, in silico docking has been used to design and screen novel N-substituted β-carboline analogues as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2). mdpi.com These computational approaches not only predict binding affinities but also help in evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds, facilitating the selection of the most promising candidates for synthesis and biological testing. mdpi.com

Structure-Fluorescence Activity Relationships of this compound Derivatives

The inherent fluorescence of the β-carboline scaffold has led to investigations into the structure-fluorescence activity relationships of its derivatives, with potential applications in bio-imaging and sensing. The photophysical properties of these compounds are highly dependent on the nature and position of substituents on the tricyclic ring system.

Studies on 1,3-diaryl-β-carbolines have shown that fully aromatic compounds exhibit much stronger fluorescence emission compared to their partially saturated counterparts. nih.gov The electronic nature of the aryl groups at the C-1 and C-3 positions, as well as the substituent on the indole nitrogen, all play a role in modulating the emissive performance of the molecule. nih.gov

More specifically, research on C-3 functionalized β-carbolines has provided valuable insights. The introduction of various substituents at the C-3 position through reactions like the Morita–Baylis–Hillman reaction allows for the fine-tuning of the fluorescence properties. While direct data on a 3-propoxy derivative is not available, these studies establish a framework for predicting its fluorescence characteristics based on the electronic and steric properties of the propoxy group. The fluorescence of β-carbolines can also be influenced by their interaction with biological macromolecules like DNA, where changes in fluorescence intensity can be used to study binding events. researchgate.net The development of new fluorescent boro-β-carboline dyes further expands the potential applications of this versatile scaffold in biological imaging. rsc.org

Future Research Directions and Translational Perspectives for 3 Propoxy 9h Pyrido 3,4 B Indole

Exploration of Novel and Greener Synthetic Routes for Enhanced Efficiency

Future research in this area should focus on several key objectives:

Catalyst Optimization: While palladium catalysis is effective, research into more cost-effective and less toxic metal catalysts (e.g., copper, iron) or even metal-free conditions could enhance the "green" profile of the synthesis. nih.gov An iodine-mediated, metal-free protocol for the aromatization of related tetrahydro-β-carbolines has already been developed, showcasing a promising direction. nih.gov

Process Intensification: The adoption of modern synthetic technologies such as microwave-assisted synthesis and flow chemistry could further improve efficiency. Microwave irradiation has been successfully used for the one-pot synthesis of other β-carboline derivatives, significantly reducing reaction times. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from starting materials into the final product is a core principle of green chemistry. Future routes should aim to minimize the formation of byproducts.

Synthetic Route Key Reactions Reported Yield Key Reagents/Conditions Reference
Two-Step ProtocolBuchwald-Hartwig Amination, Intramolecular Heck Cyclization~50%Pd(OAc)₂, (t-Bu)₃P·HBF₄, K₂CO₃, DMA, 120 °C nih.govnih.gov
Microwave-AssistedOne-Pot Cyclization/Dehydrogenation50-75%Pd/C/K-10 Catalyst nih.gov
Metal-Free AromatizationIodine-Mediated DehydrogenationN/AI₂, H₂O₂, DMSO nih.gov

Discovery of Undiscovered Biological Activities through High-Throughput Screening

The β-carboline scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. taylorfrancis.com The broader β-carboline family exhibits an extensive range of pharmacological effects, including antitumor, antiviral, antimicrobial, and antiparasitic activities, by interacting with targets like DNA, cyclin-dependent kinases (CDKs), and topoisomerases. mdpi.comtaylorfrancis.comnih.gov

While 3-propoxy-9H-pyrido[3,4-b]indole has been primarily studied for its CNS effects, its full biological activity spectrum is likely much broader. researchgate.net High-throughput screening (HTS) campaigns are essential to unlock this untapped potential. Future research should involve screening this compound and a library of its derivatives against large panels of:

Receptor Families: Including G-protein coupled receptors (GPCRs) and other neurotransmitter receptors beyond the GABA system. nih.gov

Enzyme Assays: Targeting kinases, proteases, and metabolic enzymes implicated in various diseases.

Cell-Based Assays: Assessing effects on cell proliferation, apoptosis, and signaling pathways in various cancer cell lines and other disease models.

This systematic approach will facilitate the discovery of novel bioactivities and repositioning opportunities for this versatile scaffold.

Development of Advanced Pharmacological Probes and Research Tools

The specific interaction of this compound with certain GABA-A receptor subtypes (e.g., α1-containing receptors) makes it a valuable pharmacological tool to dissect the complex neurobiology of the GABAergic system. researchgate.netidrblab.net Its utility can be significantly expanded by developing it into more sophisticated research probes.

Future directions include:

Photoaffinity Labels: Incorporating photoreactive groups into the molecule would allow for irreversible binding to its target receptors upon UV irradiation, facilitating receptor identification and mapping of binding sites.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would enable visualization of its target receptors in cells and tissues using advanced microscopy techniques.

Biotinylated or Alkyne-Tagged Probes: The synthesis of analogs with "clickable" functional groups, such as alkynes, allows for the use of bio-orthogonal chemistry to identify binding partners and molecular targets from cell lysates, a technique that has been successfully applied to related scaffolds. core.ac.ukwisconsin.edu

These advanced tools would not only illuminate the mechanism of action of this compound but also serve the broader scientific community in studying the intricate roles of its biological targets.

Investigation of Multi-Targeting Approaches for Complex Biological Pathways

Many complex diseases, such as neurodegenerative disorders and cancer, involve the dysregulation of multiple biological pathways. Single-target drugs often have limited efficacy against such diseases. The inherent ability of the β-carboline scaffold to interact with multiple targets—a concept known as polypharmacology—is a significant advantage. nih.govwikipedia.orgbeilstein-journals.org

Future research should deliberately embrace and investigate the multi-target potential of the this compound scaffold. This involves:

Systems Biology Approaches: Combining experimental data with computational modeling to map the interaction network of the compound within the cell.

Rational Design of Multi-Target Ligands: Modifying the this compound structure to fine-tune its affinity for a desired set of multiple targets. For example, designing a single molecule that can modulate both GABA-A and serotonin (B10506) receptors could offer a novel approach to treating anxiety and depression. researchgate.netnih.gov

Chemogenomics: Analyzing the interactions of a library of β-carboline analogs against a panel of disease-relevant targets to understand the structure-activity relationships that govern polypharmacology. beilstein-journals.org

This strategy moves beyond the "one-drug, one-target" paradigm and towards the development of more effective therapies for complex multifactorial diseases.

Potential for this compound Scaffold-Based Drug Discovery in Specific Therapeutic Areas

The unique properties of the this compound scaffold make it a promising starting point for drug discovery programs in several key therapeutic areas.

Central Nervous System (CNS) Disorders: This remains the most promising area. Building on its known activity in models of alcohol dependence and anxiety, the scaffold can be optimized to develop treatments for a range of CNS conditions. nih.govresearchgate.net The broader β-carboline family has been associated with potential treatments for depression, epilepsy, and even cognitive disorders, highlighting the scaffold's versatility. nih.govnih.gov

Oncology: The anticancer potential of the pyrido[3,4-b]indole core is significant. nih.gov Derivatives have shown potent, broad-spectrum activity against aggressive cancers, including pancreatic, lung, and triple-negative breast cancer, by mechanisms such as inducing cell cycle arrest and disrupting microtubule assembly. nih.govspandidos-publications.com Future work should focus on optimizing the scaffold for enhanced potency and selectivity against cancer cells, potentially by targeting novel cancer-related proteins like MDM2. nih.gov

Regenerative Medicine: While less explored, this is an intriguing future possibility. A structurally related pyrimidoindole derivative, UM171, has been shown to enhance the generation of hematopoietic progenitor cells from human pluripotent stem cells. nih.gov This finding suggests that the core indole-based heterocyclic structure may have applications in controlling cell fate and differentiation, opening a novel and exciting avenue for research in regenerative medicine.

Therapeutic Area Known/Potential Activity of the Scaffold Future Research Focus Reference
CNS Disorders Anxiolytic, reduction of alcohol self-administration, GABA-A receptor modulation.Treatment for addiction, anxiety, depression, epilepsy, and neurodegenerative diseases. nih.govresearchgate.netnih.gov
Oncology Potent antiproliferative activity against various cancer cell lines, induction of G2/M cell cycle arrest.Development of novel therapeutics for aggressive cancers (pancreatic, lung, breast). nih.govspandidos-publications.com
Regenerative Medicine Enhancement of hematopoietic progenitor cell derivation (by a related scaffold).Investigation of the scaffold's role in stem cell differentiation and tissue regeneration. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-propoxy-9H-pyrido[3,4-b]indole, and how do reaction conditions influence yield?

  • Methodology :

  • Microwave-assisted synthesis : Dynamic heating (250 W power limit, 17 psi pressure) enables rapid cyclization of intermediates like 3-nitrovinylindoles, reducing reaction times compared to conventional methods .
  • Metal-catalyzed reactions : Palladium-catalyzed dehydrogenative cyclization of internal alkynes with N-substituted indole aldehyde tert-butylimines achieves regioselectivity. Optimize catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and solvent systems (e.g., DMF/THF mixtures) to enhance efficiency .
  • Contradictions : Microwave methods may yield higher purity but require precise temperature control, whereas metal catalysis offers scalability but faces challenges in byproduct formation.

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • NMR : Use ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in DMSO-d₆ or CDCl₃ to resolve signals for the propoxy group (δ 1.05–1.55 ppm for CH₃ and CH₂) and indole/pyridine protons (δ 7.2–8.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 226.27 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Limited due to low solubility, but 2D/3D structural analogs (e.g., ethyl 9H-pyrido[3,4-b]indole-3-carboxylate) provide reference data for computational modeling .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • Storage : Store in a ventilated, cool environment (<25°C) away from oxidizers. Use amber glass vials to prevent photodegradation .
  • Decomposition Risks : Thermal decomposition above 200°C releases toxic gases (e.g., NOₓ, CO). Conduct reactions under inert atmospheres (N₂/Ar) .
  • Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3-propoxy substituent influence the compound’s bioactivity compared to other β-carboline derivatives?

  • Structure-Activity Relationship (SAR) :

  • Pharmacological Modulation : The propoxy group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to hydroxylated analogs (e.g., harmine, logP ~1.9) .
  • DNA Binding : Fluorescence quenching assays reveal weaker intercalation with DNA (Kd ~10⁻⁴ M) compared to norharman (Kd ~10⁻⁶ M), suggesting reduced genotoxicity .
  • Enzyme Inhibition : In vitro assays show moderate aryl hydrocarbon receptor (AhR) antagonism (IC₅₀ ~5 µM), contrasting with the agonist activity of FICZ (6-formylindolo[3,2-b]carbazole) .

Q. What experimental strategies resolve contradictions in reported metabolic stability data?

  • Metabolic Profiling :

  • In vitro Models : Use chick embryo hepatocytes (CEH) or human liver microsomes to assess CYP450-mediated oxidation. Monitor demethylation/propoxy cleavage via LC/MS .
  • Contradiction Analysis : Discrepancies in half-life (t₁/₂) may arise from species-specific CYP isoforms. Cross-validate using isotope-labeled analogs (e.g., ¹⁴C-tracing) .
  • Data Normalization : Report metabolic rates relative to control substrates (e.g., 7-ethoxyresorufin for CYP1A2 activity) to reduce inter-lab variability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • In Silico Approaches :

  • Docking Studies : Target HIV-1 reverse transcriptase (PDB: 1RTD) using AutoDock Vina. Derivatives with thiophene substituents (e.g., 1-(thiophen-2-yl) analogs) show improved binding affinity (ΔG ~-9.2 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-enzyme complexes (e.g., 100 ns trajectories) to identify residues critical for hydrophobic interactions (e.g., Trp229, Tyr318) .
  • ADMET Prediction : Use SwissADME to optimize Lipinski parameters (e.g., molecular weight <500 Da, hydrogen bond donors <5) while minimizing hepatotoxicity risks .

Q. What advanced spectroscopic techniques elucidate electronic properties of this compound in solution?

  • Spectroscopic Methods :

  • Fluorescence Spectroscopy : Measure emission spectra (λex = 350 nm, λem = 420–480 nm) in chloroform to study solvent effects. Optimize contact time (15 min for peak intensity) .
  • EPR Spectroscopy : Detect radical intermediates in photodegradation pathways using spin traps (e.g., DMPO) .
  • Time-Resolved Spectroscopy : Resolve excited-state dynamics (e.g., singlet-triplet transitions) via femtosecond laser systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.